molecular formula C6H8BrN3 B1281550 5-Bromo-2-(dimethylamino)pyrimidine CAS No. 38696-21-8

5-Bromo-2-(dimethylamino)pyrimidine

Cat. No.: B1281550
CAS No.: 38696-21-8
M. Wt: 202.05 g/mol
InChI Key: NYMYGNLCILQUMT-UHFFFAOYSA-N
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Description

5-Bromo-2-(dimethylamino)pyrimidine is a chemical compound with the molecular formula C6H8BrN3 and a molecular weight of 202.05 g/mol . It is also known by other names such as 2-(Dimethylamino)-5-bromopyrimidine and 5-Bromo-N,N-dimethylpyrimidin-2-amine . This compound is a pyrimidine derivative, which is a class of organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3.

Mechanism of Action

Target of Action

It is known to be used in suzuki–miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the context of Suzuki–Miyaura coupling, 5-Bromo-2-(dimethylamino)pyrimidine may participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Analysis

Biochemical Properties

5-Bromo-2-(dimethylamino)pyrimidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with nucleic acids, influencing their structure and function . The compound’s bromine atom can participate in halogen bonding, which can affect the binding affinity and specificity of nucleic acids and proteins. Additionally, the dimethylamino group can engage in hydrogen bonding and electrostatic interactions, further modulating the compound’s biochemical properties .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, the compound has been observed to modulate the activity of certain kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. This can result in changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, through its bromine and dimethylamino groups . This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For instance, this compound has been shown to inhibit certain DNA polymerases, thereby affecting DNA replication and repair processes . Additionally, the compound can induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been reported that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged alterations in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as modulating specific signaling pathways and enhancing cellular function . At high doses, it can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism . For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . These metabolic interactions can affect the compound’s bioavailability and overall biological activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the nucleus and cytoplasm . The distribution of this compound within tissues can also influence its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it can localize to the nucleus, where it can interact with DNA and nuclear proteins, affecting gene expression and other nuclear processes . Additionally, this compound can be found in the cytoplasm, where it can modulate cytoplasmic signaling pathways and metabolic processes .

Preparation Methods

The synthesis of 5-Bromo-2-(dimethylamino)pyrimidine typically involves the bromination of 2-aminopyrimidine followed by methylation. The process begins by dissolving 2-aminopyrimidine in ice-cold acetic acid and adding liquid bromine dropwise while stirring at room temperature. The reaction mixture is then treated with saturated sodium bicarbonate solution to neutralize the excess acid, followed by extraction with dichloromethane. The organic layer is dried over anhydrous sodium sulfate and purified by column chromatography to obtain 5-bromo-2-aminopyrimidine . This intermediate is then methylated using dimethylamine and methyl iodide in the presence of a polar solvent like dimethyl sulfoxide (DMSO) under ultrasonic conditions to yield this compound .

Chemical Reactions Analysis

Properties

IUPAC Name

5-bromo-N,N-dimethylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3/c1-10(2)6-8-3-5(7)4-9-6/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMYGNLCILQUMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60508471
Record name 5-Bromo-N,N-dimethylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60508471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38696-21-8
Record name 5-Bromo-N,N-dimethyl-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38696-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-N,N-dimethylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60508471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-(dimethylamino)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of 5-bromo-2-chloropyrimidine (1 g, 5.18 mmol), dimethylamine hydrochloride (1.26 g, 15.6 mmol) and K2CO3 (2.16 g, 15.6 mmol) in EtOH (15 mL) was heated to 120° C. for 16 h. After cooling, the solvent was evaporated off and the residue was used for next step without further purification. LCMS (m/z): 202.1/203.1 [M+H]+/[M+2H]+
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.26 g
Type
reactant
Reaction Step One
Name
Quantity
2.16 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of synthesizing compounds like N,N,N',N'-tetramethyl-4,5'-bipyrimidine-2,2'-diamine from 5-bromo-N,N-dimethylpyrimidin-2-amine?

A1: The research aimed to explore the potential of specific heterocyclic compounds, particularly bipyrimidines, as amplifiers of phleomycin activity. [] Phleomycin is an antibiotic with anticancer properties. By synthesizing and investigating various derivatives, researchers sought to identify compounds capable of enhancing phleomycin's efficacy.

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